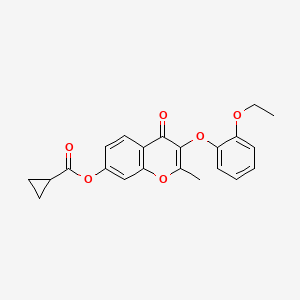

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Description

This compound is a cyclopropanecarboxylate ester featuring a chromen-4-one (coumarin) backbone substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a cyclopropanecarboxylate moiety at position 5. The chromenone core may confer UV stability or fluorescence properties, while the cyclopropane ring could enhance metabolic resistance .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-3-25-17-6-4-5-7-18(17)28-21-13(2)26-19-12-15(10-11-16(19)20(21)23)27-22(24)14-8-9-14/h4-7,10-12,14H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTWCDQWXFPPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C22H20O6

- Molecular Weight : 380.396 g/mol

- IUPAC Name : [3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate

- CAS Number : 848746-99-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antioxidant, and anticancer agent.

-

Inhibition of Enzymatic Activity :

- The compound has shown potential in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. In vitro studies have demonstrated that derivatives of chromen compounds can inhibit COX-2 and LOX activities, leading to reduced inflammation .

-

Antioxidant Properties :

- The antioxidant activity is attributed to the presence of phenolic groups in its structure, which can scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

-

Cytotoxic Effects :

- Preliminary cytotoxicity assays have indicated that this compound may exhibit selective toxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values obtained from these studies suggest a promising therapeutic index for further development .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of chromen derivatives, it was found that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in COX-2 expression and prostaglandin E2 levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

A separate investigation into the antioxidant properties revealed that this compound effectively scavenged DPPH radicals, with a notable IC50 value indicating strong radical scavenging activity. This suggests its utility in formulations aimed at reducing oxidative stress-related conditions .

Case Study 3: Anticancer Potential

Research focusing on the cytotoxic effects against cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was further elucidated through apoptosis assays, which showed increased caspase activity in treated cells, indicating that the compound induces programmed cell death in cancerous cells .

Comparative Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with pyrethroids (e.g., cypermethrin, deltamethrin) and coumarin derivatives. Key differences include:

- Chromenone vs. Benzyl/Phenoxybenzyl Groups: Unlike pyrethroids, which typically use a cyano-phenoxybenzyl alcohol ester (e.g., cypermethrin: cyano(3-phenoxyphenyl)methyl ester ), this compound replaces the benzyl alcohol with a chromenone system.

- Substituents on Cyclopropane : The cyclopropanecarboxylate lacks halogen atoms (e.g., Cl in cypermethrin , Br in deltamethrin ), which are critical for insecticidal activity in pyrethroids.

- Ester Linkage: The ethoxyphenoxy group at position 3 contrasts with pyrethroids’ 3-phenoxyphenyl or halogenated vinyl groups .

Functional Comparison

- Bioactivity : Pyrethroids with halogen substituents (Cl, Br) exhibit enhanced stability and insecticidal potency due to increased lipophilicity and resistance to hydrolysis . The target compound’s lack of halogens may reduce environmental persistence but also limit efficacy.

Physicochemical Properties

- Stability: Pyrethroids with halogens resist metabolic degradation in insects . The target compound’s ethoxyphenoxy group may increase steric hindrance, slowing esterase-mediated hydrolysis.

- Solubility: The chromenone’s polar carbonyl groups may enhance water solubility compared to fully aromatic pyrethroids, affecting bioavailability.

Research Findings and Hypotheses

Insecticidal Potential: Structural alignment with pyrethroids suggests possible neurotoxic activity via sodium channel modulation. However, the absence of a cyano group (critical for pyrethroid binding ) may alter target specificity.

Environmental Impact: Non-halogenated structures (e.g., fenpropathrin ) generally degrade faster in soil. The chromenone’s UV absorbance might accelerate photodegradation, reducing ecological persistence .

Safety Profile: Analogous compounds (e.g., 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile ) require stringent handling (e.g., P210: avoid ignition sources; P273: prevent environmental release), suggesting similar precautions for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.